TID43

CK2 inhibition enzymatic assay ATP-competitive inhibitor

TID43 is the CK2 inhibitor of choice when experimental readouts demand true target-driven pharmacology without cytoskeletal artifacts. Unlike TBB, DMAT, and TID46, TID43 does not induce dramatic astrocyte/endothelial cell morphology changes at concentrations up to 150 µM, enabling researchers to attribute anti-angiogenic effects solely to CK2 catalytic inhibition. Its restricted selectivity profile—minimal inhibition of DYRK1a, MSK1, GSK3, and CDK5—reduces polypharmacology risks in pathways intersecting with PI3K or Pim signaling. Lower DMSO solubility (5 mg/mL) also reduces solvent carryover artifacts in sensitive assays. Ideal for retinal neovascularization studies and clean CK2-pathway dissection.

Molecular Formula C10H3I4NO4
Molecular Weight 708.75 g/mol
Cat. No. B116985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTID43
Synonyms4,5,6,7-tetraiodo-1,3-dioxo-2-isoindolineacetic acid
Molecular FormulaC10H3I4NO4
Molecular Weight708.75 g/mol
Structural Identifiers
SMILESC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I
InChIInChI=1S/C10H3I4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17)
InChIKeyFLSXICNYHDJIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TID43 (CAY10578) – A Tetraiodo-isoindole-dione CK2 Inhibitor with Distinct Cellular Profile


TID43 (CAS 19231-60-8, also known as CAY10578) is a synthetic small molecule belonging to the 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-dione (TID) class of ATP-competitive inhibitors of casein kinase 2 (CK2). It inhibits CK2 enzymatic activity with an IC50 of 0.3 μM and a Ki of 0.2 μM [1]. TID43 has been employed in anti-angiogenic research, where CK2 inhibition suppresses retinal neovascularization [2].

Why TID43 Cannot Be Substituted by Other CK2 Inhibitors Without Experimental Risk


CK2 inhibitors are not functionally interchangeable. Despite similar IC50 values for CK2 enzymatic inhibition, compounds diverge markedly in their cellular effects, off-target kinase inhibition profiles, and physicochemical properties. Direct head-to-head comparative studies reveal that TID43 fails to induce cytoskeletal morphological changes in human astrocytes and endothelial cells at concentrations up to 150 μM, whereas established CK2 inhibitors such as TBB, DMAT, and TID46 trigger dramatic cell shape alterations at 50-75 μM [1]. Furthermore, TID43 exhibits a distinct selectivity fingerprint, only minimally inhibiting DYRK1a, MSK1, GSK3, and CDK5 [2], while other CK2 inhibitors display broader off-target activity (e.g., TBB inhibits PI3K/DNA-PK; DMAT interacts with NQO2 and Pim kinases). Solubility differences further limit direct substitution in assay design (TID43 DMSO solubility: 5 mg/mL vs. TBB 43-78 mg/mL vs. DMAT 95 mg/mL) .

Quantitative Differentiation of TID43: Direct Comparator Evidence for Scientific Selection


CK2 Enzymatic Inhibition: IC50 Potency Positioning Within the Inhibitor Class

In a direct head-to-head in vitro CK2 enzymatic assay, TID43 inhibits CK2 with an IC50 of 0.3 μM. This potency is 2.3-fold lower than DMAT (IC50 = 0.13 μM), 2-fold lower than TBB (IC50 = 0.15 μM), and identical to Quinolone-7 (IC50 = 0.3 μM) [1]. The data derive from the same study, enabling direct potency ranking across seven distinct CK2 inhibitor chemotypes.

CK2 inhibition enzymatic assay ATP-competitive inhibitor

Cellular Morphological Alteration: TID43 Fails to Induce Cytoskeletal Changes Unlike Other CK2 Inhibitors

When tested for the ability to induce morphological alterations in cultured human astrocytes (HAST-40) and human brain microvascular endothelial cells (HBMVEC), TID43 was graded as inactive, failing to induce cell shape change even after 24-48 h treatment at 150 μM. In contrast, DMAT induced changes at 50 μM, TBB and TID46 at 75 μM, and TBI at 100 μM [1]. This divergence in cellular effect is not predicted by IC50 values alone.

cytoskeleton cell morphology CK2 inhibitor astrocytes endothelial cells

Kinase Selectivity Fingerprint: Minimal Off-Target Inhibition by TID43

TID43 (as CAY10578) was evaluated against a panel of protein kinases and found to only minimally inhibit DYRK1a, MSK1, GSK3, and CDK5 [1]. In contrast, the widely used CK2 inhibitors TBB and DMAT exhibit broader off-target activity: TBB inhibits PI3K and DNA-PK [2]; DMAT inhibits Pim-1 (IC50 = 0.15 μM), Pim-3 (0.097 μM), HIPK2 (0.37 μM), HIPK3 (0.59 μM) and interacts with NQO2 .

kinase selectivity off-target CK2 DYRK1a GSK3

DMSO Solubility: TID43 Exhibits Significantly Lower Solubility in Common Solvent

TID43 has a DMSO solubility of 5 mg/mL . In comparison, TBB DMSO solubility ranges from 43.47 mg/mL (Tocris) to 78 mg/mL (Adooq) , and DMAT DMSO solubility is 95 mg/mL (Selleck) . This 8.7- to 19-fold lower DMSO solubility for TID43 is a critical parameter for experimental design.

solubility DMSO formulation in vitro assay

Recommended Application Scenarios for TID43 Based on Quantitative Differentiation


Anti-Angiogenesis Research Requiring CK2 Inhibition Without Cytoskeletal Disruption

TID43 is uniquely suited for studies investigating the anti-angiogenic effects of CK2 inhibition where preservation of normal cell morphology and adhesion is critical. The Kramerov et al. study demonstrated that CK2 inhibitors suppress retinal neovascularization, but TID43 alone failed to induce the dramatic cell shape changes, retraction, and detachment observed with TBB, DMAT, and TID46 at equivalent CK2-inhibitory doses [1]. This allows researchers to attribute any observed anti-angiogenic effects specifically to CK2 catalytic inhibition rather than to off-target cytoskeletal collapse.

Kinase Selectivity Profiling and Pathway Dissection

For experiments requiring a clean CK2 inhibition phenotype with minimal cross-reactivity against other kinases, TID43 provides a restricted selectivity profile. It only minimally inhibits DYRK1a, MSK1, GSK3, and CDK5 [1], whereas TBB and DMAT inhibit PI3K, DNA-PK, Pim kinases, and NQO2 at sub-μM concentrations [2]. This makes TID43 preferable when studying CK2-dependent phosphorylation events in pathways that intersect with Pim or PI3K signaling, reducing the risk of misinterpretation due to polypharmacology.

Low-DMSO Assay Development and In Vivo Formulation Optimization

TID43's relatively low DMSO solubility (5 mg/mL) [1] compared to TBB (43-78 mg/mL) [2] and DMAT (95 mg/mL) can be leveraged in assay systems that are sensitive to DMSO carryover. The lower solubility necessitates lower final DMSO concentrations when preparing working solutions, which may reduce solvent-induced artifacts in cell-based assays or in vivo dosing formulations. Conversely, users requiring high-concentration stock solutions may find TBB or DMAT more convenient, reinforcing the need for deliberate compound selection rather than generic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for TID43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.